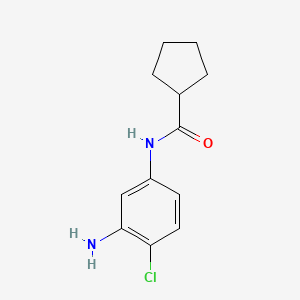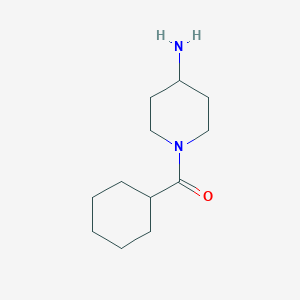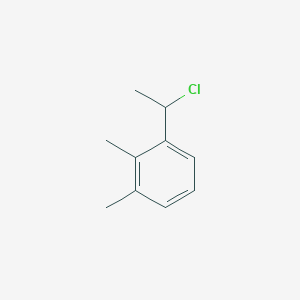
1-(1-Chloroethyl)-2,3-dimethylbenzene
Vue d'ensemble
Description
“1-Chloroethyl chloroformate” and “(1-Chloroethyl)benzene” are related chemical compounds . They can be used to form protecting groups and as N-dealkylating agents .
Synthesis Analysis
The synthesis of “1-Chloroethyl chloroformate” involves the reaction of benzene with ethylene chloride in the presence of a Lewis acid catalyst, such as aluminum chloride . The reaction produces “1-Chloroethyl chloroformate” and hydrogen chloride as by-products .
Molecular Structure Analysis
The molecular structure of “(1-Chloroethyl)benzene” consists of a benzene ring attached to a chloroethyl group . The molecular formula is C8H9Cl .
Chemical Reactions Analysis
Application of alkyl chloroformates (RCF), under conditions discovered more than a decade ago, met such criteria. Instantaneous conversion of hydrophilic compounds to organophilic ones became often an integral part of sample preparation procedures with negligible time and costs required .
Physical And Chemical Properties Analysis
“(1-Chloroethyl)benzene” has a molecular weight of 140.61 g/mol . It is soluble in most organic solvents, including chloroform, acetone, and ether, but insoluble in water .
Applications De Recherche Scientifique
Electrophilic Substitution and Arylation
1-(1-Chloroethyl)-2,3-dimethylbenzene has been studied for its potential in electrophilic substitution reactions. A study by Fischer and Greig (1974) explored the reaction of 1-chloro-2,3-dimethylbenzene with nitric acid, leading to the formation of specific acetate derivatives. This research highlights the compound's utility in the generation of complex biphenyl structures (Fischer & Greig, 1974).
Oxidation and Ignition Kinetics
The oxidation and ignition kinetics of similar compounds, such as 1,2-dimethylbenzene, have been extensively studied. Gaïl et al. (2008) conducted experiments to understand the concentration profiles of reactants and products under various temperature conditions, which is crucial for industrial and chemical processes involving these types of compounds (Gaïl et al., 2008).
Chromatographic Separation and Analysis
1-(1-Chloroethyl)-2,3-dimethylbenzene and its derivatives have been studied in the context of chromatography. Bermejo, Blanco, and Guillén (1985) investigated the chromatographic separation of chloro derivatives of dimethylbenzene, providing insights into their physical and chemical properties (Bermejo, Blanco, & Guillén, 1985).
Bromination and Derivative Synthesis
Research by Aitken et al. (2016) explored the bromination of dimethylbenzene derivatives, revealing pathways to synthesize various sulfur-functionalized benzoquinones. This study demonstrates the compound's utility in creating diverse chemical structures (Aitken et al., 2016).
Structural Analysis in Liquid State
Drozdowski (2006) conducted a structural analysis of liquid dimethylbenzene, providing detailed insights into the molecular structure and interactions. This research is vital for understanding the behavior of such compounds in their liquid state (Drozdowski, 2006).
Safety and Hazards
Propriétés
IUPAC Name |
1-(1-chloroethyl)-2,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZFALDMBXRELM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598582 | |
| Record name | 1-(1-Chloroethyl)-2,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60907-88-2 | |
| Record name | 1-(1-Chloroethyl)-2,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60907-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Chloroethyl)-2,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1357392.png)
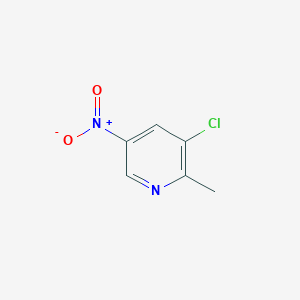
![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride](/img/structure/B1357396.png)

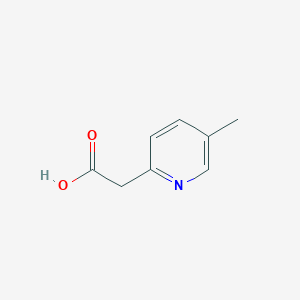



![3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357420.png)


